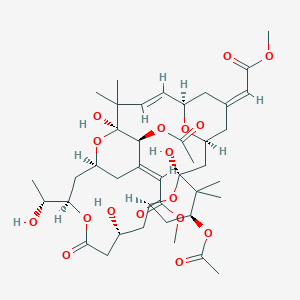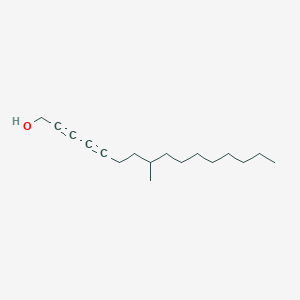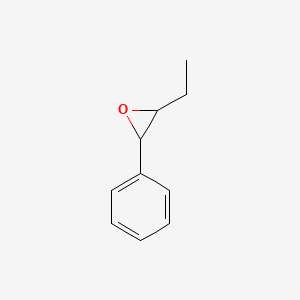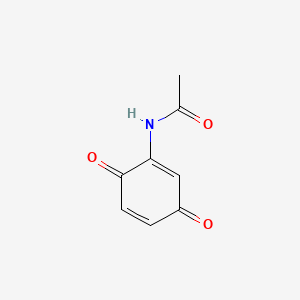
Gabosine G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gabosine G is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gabosine G typically involves multi-step organic reactions. One common method includes the oxidation of a suitable precursor, followed by selective hydroxylation and acetylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Gabosine G undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Gabosine G has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which Gabosine G exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl groups and ketone functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gabosine G: shares similarities with other hydroxylated cyclohexenone derivatives, such as:
Uniqueness
The unique combination of multiple hydroxyl groups and a ketone within the cyclohexenone ring distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H12O6 |
|---|---|
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
[(4S,5R,6S)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
LOPWYRAMULJJKP-DJLDLDEBSA-N |
Isomerische SMILES |
CC(=O)OCC1=CC(=O)[C@H]([C@@H]([C@H]1O)O)O |
Kanonische SMILES |
CC(=O)OCC1=CC(=O)C(C(C1O)O)O |
Synonyme |
gabosine G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B1248080.png)



